molecular formula C11H8BrN3O2 B8620218 N-(3-bromophenyl)-3-nitropyridin-2-amine

N-(3-bromophenyl)-3-nitropyridin-2-amine

Cat. No. B8620218
M. Wt: 294.10 g/mol
InChI Key: DROZTHFJHQJYSH-UHFFFAOYSA-N
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Patent
US08119655B2

Procedure details

2-chloro-3-nitropyridine (2.0 g, 12.6 mmol, 1 eq) was reacted with 5-Bromoaniline (4.12 ml, 37.8 mmol, 3 eq) for 20 minutes at 180° C. in a microwave reactor. The product was isolated by column chromatography to provide the title compound as a red solid (4.9 g). [M+H] calc'd for C11H8BrN3O2, 293; found 293.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
4.12 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][CH:5]=[CH:4][N:3]=1.[Br:11][C:12]1[CH:13]=[CH:14][CH:15]=[C:16]([CH:18]=1)[NH2:17]>>[Br:11][C:12]1[CH:18]=[C:16]([NH:17][C:2]2[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][CH:5]=[CH:4][N:3]=2)[CH:15]=[CH:14][CH:13]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
ClC1=NC=CC=C1[N+](=O)[O-]
Name
Quantity
4.12 mL
Type
reactant
Smiles
BrC=1C=CC=C(N)C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product was isolated by column chromatography

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=CC1)NC1=NC=CC=C1[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 4.9 g
YIELD: CALCULATEDPERCENTYIELD 132.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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